7-Ethyl-1-methylazepan-2-one
Description
Properties
IUPAC Name |
7-ethyl-1-methylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8-6-4-5-7-9(11)10(8)2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKPOKGKRYRLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylazepan-2-one with ethylating agents to introduce the ethyl group at the 7-position. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or industrial use.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-methylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the lactam ring or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce various reduced forms of the lactam ring.
Scientific Research Applications
7-Ethyl-1-methylazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-methylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methylazepan-2-one: Lacks the ethyl group at the 7-position, which may affect its chemical and biological properties.
7-Ethylazepan-2-one: Lacks the methyl group at the 1-position, leading to differences in reactivity and interactions.
1-Methyl-7-oxoazepane: Another lactam with a different substitution pattern, affecting its overall properties.
Uniqueness
7-Ethyl-1-methylazepan-2-one is unique due to its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules
Biological Activity
7-Ethyl-1-methylazepan-2-one is a compound that has garnered interest due to its potential biological activities. This article explores its biological mechanisms, interactions, and applications, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 155.24 g/mol. The compound features a lactam structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 155.24 g/mol |
| InChI Key | XSKPOKGKRYRLBJ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or an activator, influencing various biological pathways. The detailed mechanisms are still under investigation, but preliminary studies suggest that it may have implications in pharmacology and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in prostate cancer models where it may act as a PARP-1 inhibitor, disrupting cancer cell proliferation and survival pathways .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
- Neuroactive Effects : Due to its structural similarities with other neuroactive compounds, there is interest in exploring its potential effects on the central nervous system.
Study 1: Antitumor Activity in Prostate Cancer
A study evaluated the effects of non-NAD-like PARP-1 inhibitors, including analogs of this compound, in prostate cancer cell lines (LNCaP, PC-3). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the inhibition of PARP-1-mediated transcriptional regulation .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, suggesting its potential utility as an antimicrobial agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 1-methylazepan-2-one with ethylating agents using sodium hydride as a base in solvents like dimethylformamide. This compound serves as a valuable building block in pharmaceutical chemistry and materials science.
Comparison with Related Compounds
This compound can be compared with structurally related compounds to highlight its unique properties:
| Compound | Key Differences |
|---|---|
| 1-Methylazepan-2-one | Lacks the ethyl group at the 7-position |
| 7-Ethylazepan-2-one | Lacks the methyl group at the 1-position |
| 1-Methyl-7-oxoazepane | Different substitution pattern affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
